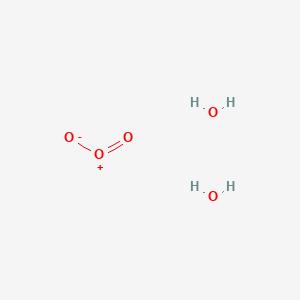
Ozone;dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ozone;dihydrate is a compound that consists of ozone (O₃) and water molecules. Ozone is a triatomic molecule made up of three oxygen atoms, known for its strong oxidizing properties. When combined with water, it forms a dihydrate, which has unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
Ozone;dihydrate can be synthesized through several methods:
Electrochemical Method: This involves the decomposition of molecular oxygen into atomic oxygen using a platinum-coated lead dioxide electrode.
Ultraviolet Ray Method: Ultraviolet lamps with specific wavelengths decompose molecular oxygen into atomic oxygen, which then reacts with water to form this compound.
Plasma Discharge Method: Plasma arcs generate secondary streamers that decompose molecular oxygen into atomic oxygen, which subsequently reacts with water to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale ozone generators that use silent discharge or electrochemical reactions to produce ozone, which is then dissolved in water to form the dihydrate .
化学反应分析
Types of Reactions
Ozone;dihydrate undergoes several types of chemical reactions:
Oxidation: Ozone is a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: In certain conditions, ozone can be reduced to oxygen.
Substitution: Ozone can participate in substitution reactions, particularly with organic compounds containing double bonds or aromatic rings.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peroxymonosulfate.
Reduction: Reducing agents such as sodium thiosulfate can be used under controlled conditions.
Substitution: Reagents like chlorine or bromine can be used in the presence of ozone to facilitate substitution reactions.
Major Products Formed
Oxidation: Produces hydroxyl radicals, carbonyl compounds, and carboxylic acids.
Reduction: Produces molecular oxygen.
Substitution: Produces halogenated organic compounds.
科学研究应用
Ozone;dihydrate has a wide range of applications in scientific research:
Chemistry: Used in advanced oxidation processes for the degradation of organic pollutants.
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Utilized in ozone therapy for its immunomodulatory and antimicrobial properties.
Industry: Applied in water treatment processes to remove contaminants and disinfect water.
作用机制
The mechanism of action of ozone;dihydrate involves the generation of reactive oxygen species, particularly hydroxyl radicals, which are highly reactive and can oxidize a wide range of organic and inorganic compounds . These radicals interact with cellular components, leading to oxidative stress and subsequent cellular responses. Key molecular targets include lipids, proteins, and nucleic acids, which undergo oxidation and modification .
相似化合物的比较
Similar Compounds
Singlet Oxygen: Similar in its strong oxidizing properties but differs in its generation and reactivity.
Hydrogen Peroxide: Another strong oxidizing agent, but less reactive compared to ozone.
Peroxymonosulfate: Used in similar oxidation processes but has different reaction pathways.
Uniqueness
Ozone;dihydrate is unique due to its ability to generate hydroxyl radicals efficiently and its strong oxidizing properties, making it highly effective in advanced oxidation processes and various applications in chemistry, biology, medicine, and industry .
属性
CAS 编号 |
832720-24-8 |
|---|---|
分子式 |
H4O5 |
分子量 |
84.03 g/mol |
IUPAC 名称 |
ozone;dihydrate |
InChI |
InChI=1S/O3.2H2O/c1-3-2;;/h;2*1H2 |
InChI 键 |
OYRPBZXELWJYNY-UHFFFAOYSA-N |
规范 SMILES |
O.O.[O-][O+]=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


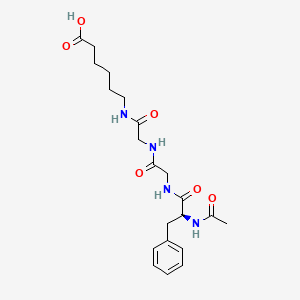
![Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206354.png)
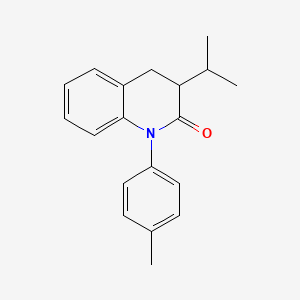
![4,4'-Bis[(benzyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14206356.png)
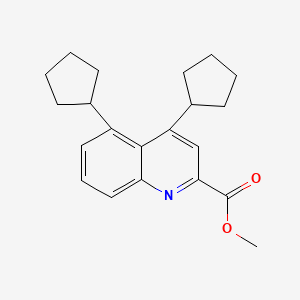
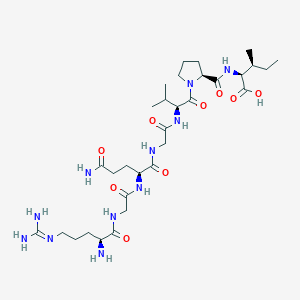
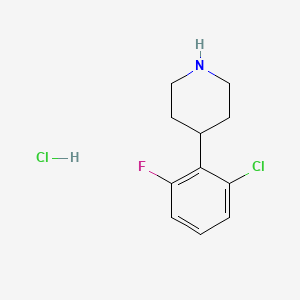
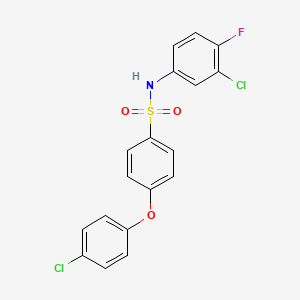

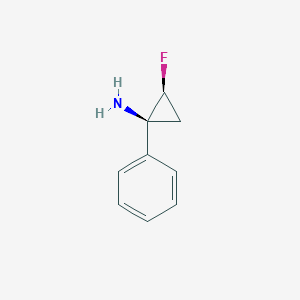
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)
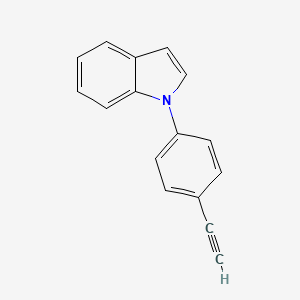
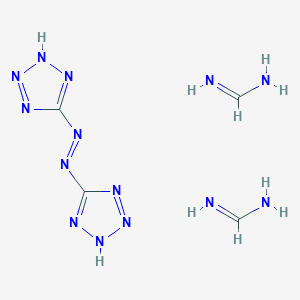
![N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium](/img/structure/B14206429.png)
